![molecular formula C13H8ClN3O3 B2928322 4-chloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 851095-63-1](/img/structure/B2928322.png)
4-chloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
4-chloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of oxadiazole derivatives and has been synthesized using various methods.
Scientific Research Applications
RET Kinase Inhibitors for Cancer Therapy
One study discusses the design, synthesis, and evaluation of novel 4-chloro-benzamides derivatives containing substituted five-membered heteroaryl rings as RET kinase inhibitors for cancer therapy. These compounds, including a variant with a 1,2,4-oxadiazole ring, exhibited moderate to high potency in inhibiting RET kinase activity, suggesting their potential as lead compounds in cancer treatment (Mei Han et al., 2016).
Antiplasmodial Activities
Another research focus is on the antiplasmodial activities of N-acylated furazan derivatives against strains of Plasmodium falciparum, indicating the compound's relevance in developing malaria treatments. Benzamides showed promising activity, highlighting the importance of the substitution pattern on their phenyl ring for activity and cytotoxicity (Theresa Hermann et al., 2021).
Broad Chemical and Biological Properties
Oxadiazole and furadiazole rings, as found in related compounds, are noted for their broad range of chemical and biological properties, with applications across antibacterial, antitumor, anti-viral, and antioxidant activities. This versatility underscores the potential of 4-chloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide in the development of new drugs and therapeutic agents (Ankit Siwach & P. Verma, 2020).
Anticancer Evaluation
Research on 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives for anticancer evaluation further exemplifies the potential medical applications of related compounds, with some showing activity against breast cancer cell lines (Salahuddin et al., 2014).
Mechanism of Action
Target of Action
The primary target of 4-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, where it couples the redox reaction to the pumping of protons across the mitochondrial membrane.
Mode of Action
4-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide acts as an inhibitor of the SDH enzyme . The compound binds to the enzyme, preventing it from catalyzing its normal reactions. This binding is facilitated by the presence of hydrogen bonds and pi-pi interactions between the compound and the enzyme .
properties
IUPAC Name |
4-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O3/c14-9-5-3-8(4-6-9)11(18)15-13-17-16-12(20-13)10-2-1-7-19-10/h1-7H,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGANTABLOXAURB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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